1-Chloro-3-methylbutane

Catalog No.
S1513733
CAS No.
107-84-6
M.F
C5H11Cl
M. Wt
106.59 g/mol
Availability
In Stock
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1-Chloro-3-methylbutane

CAS Number

107-84-6

Product Name

1-Chloro-3-methylbutane

IUPAC Name

1-chloro-3-methylbutane

Molecular Formula

C5H11Cl

Molecular Weight

106.59 g/mol

InChI

InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3

InChI Key

CZHLPWNZCJEPJB-UHFFFAOYSA-N

SMILES

CC(C)CCCl

Canonical SMILES

CC(C)CCCl

Solvent and Reaction intermediate

1-Chloro-3-methylbutane, also known as isoamyl chloride, is a colorless liquid used in scientific research as a solvent due to its ability to dissolve various nonpolar and slightly polar compounds. It is often employed in organic chemistry for reactions like alkylations and acylations. However, due to its potential health hazards, its use is being replaced by safer alternatives whenever possible. Source: Sigma-Aldrich:

Organic synthesis

1-Chloro-3-methylbutane serves as a reaction intermediate in the synthesis of various organic compounds. For instance, it is a precursor to isopentyl alcohols and esters, which find applications in fragrances, pharmaceuticals, and other industries. Source: TCI America:

Research on physical and chemical properties

Scientific research also explores the fundamental physical and chemical properties of 1-chloro-3-methylbutane. This includes studies on its boiling point, melting point, density, refractive index, and reactivity towards different chemicals. Such information is crucial for understanding its behavior in various applications and developing safer handling procedures. Source: PubChem: )

1-Chloro-3-methylbutane has a molecular weight of approximately 106.59 g/mol and a boiling point of about 100 °C. Its specific gravity is around 0.88, indicating that it is less dense than water. The compound is highly flammable and should be handled with caution, as it can cause skin irritation upon contact .

1-Chloro-3-methylbutane is a flammable liquid with a moderate vapor pressure. It can be irritating to the skin, eyes, and respiratory system upon exposure.

  • Safety Information:
    • Flammable liquid (flash point: 35 °C) [].
    • May cause skin, eye, and respiratory irritation.
    • Suspected carcinogen (limited evidence).
    • Proper personal protective equipment (PPE) should be worn when handling, including gloves, safety glasses, and a fume hood.

  • Nucleophilic Substitution Reactions: It can undergo both SN1 and SN2 reactions depending on the conditions. For instance, when reacted with sodium methoxide, the reaction proceeds slowly but can be accelerated by adding sodium iodide, which alters the reaction mechanism to SN1 .
  • Elimination Reactions: It can also participate in elimination reactions, leading to the formation of alkenes. The choice of base and solvent can influence whether an SN2 or E2 pathway is favored .

While specific biological activities of 1-chloro-3-methylbutane are not extensively documented, alkyl halides in general can exhibit varying levels of toxicity and biological effects. They may act as irritants or have other adverse effects on living organisms, which necessitates careful handling in laboratory and industrial settings .

1-Chloro-3-methylbutane can be synthesized through several methods:

  • From 3-Methyl-1-butanol: This method involves the chlorination of 3-methyl-1-butanol using thionyl chloride or phosphorus pentachloride .
  • Alkylation Reactions: Another approach includes the alkylation of chlorinated hydrocarbons under controlled conditions.
  • Halogenation of Alkenes: It can also be produced by the direct halogenation of alkenes under appropriate conditions.

Studies on the interactions of 1-chloro-3-methylbutane focus mainly on its reactivity with nucleophiles in substitution reactions. The presence of polar solvents or additives like sodium iodide can significantly influence its reactivity profile, making it an interesting subject for kinetic studies in organic chemistry

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Several compounds are structurally similar to 1-chloro-3-methylbutane. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Chloro-2-methylpropaneC₄H₉ClContains a secondary carbon center; more stable for SN1 reactions.
1-Bromo-3-methylbutaneC₅H₁₁BrContains bromine instead of chlorine; generally more reactive due to weaker C-Br bond.
3-Chloro-2-methylbutaneC₅H₁₁ClDifferent position of chlorine; affects reactivity and product formation in reactions.

Uniqueness

1-Chloro-3-methylbutane's unique structure allows it to participate in specific nucleophilic substitution and elimination reactions that differ from those of its analogs. Its reactivity profile is influenced by its branched structure, making it suitable for various synthetic applications while maintaining distinct physical properties compared to similar compounds.

Radical-Mediated Chlorination of 3-Methylbutane

Radical chlorination of alkanes is a well-established method for synthesizing alkyl chlorides. For 1-chloro-3-methylbutane, the reaction involves chlorinating 3-methylbutane (isopentane) under UV light or thermal initiation. The mechanism follows a free-radical chain process:

  • Initiation:
    $$ \text{Cl}_2 \xrightarrow{h\nu} 2 \text{Cl}^\bullet $$
    Chlorine radicals form upon homolytic cleavage of Cl₂.

  • Propagation:

    • Hydrogen abstraction:
      $$ \text{Cl}^\bullet + \text{C}5\text{H}{12} \rightarrow \text{HCl} + \text{C}5\text{H}{11}^\bullet $$
    • Chlorine transfer:
      $$ \text{C}5\text{H}{11}^\bullet + \text{Cl}2 \rightarrow \text{C}5\text{H}_{11}\text{Cl} + \text{Cl}^\bullet $$

The product distribution depends on hydrogen atom reactivity (tertiary > secondary > primary) and statistical abundance. For isopentane, 1-chloro-3-methylbutane constitutes 13.6% of monochlorinated products, with 2-chloro-2-methylbutane (22%) and 2-chloro-3-methylbutane (33%) as major isomers.

Reaction Conditions:

  • Temperature: 25–100°C
  • Catalyst: None (UV light initiates radical formation)
  • Yield: ~13.6% (minor product)

Nucleophilic Substitution Reactions with 3-Methyl-1-Butanol

Nucleophilic substitution of alcohols with hydrogen halides is a direct route to alkyl chlorides. For 3-methyl-1-butanol, the reaction proceeds via an SN2 mechanism under acidic conditions:

$$ \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{OH} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{Cl} + \text{H}2\text{O} $$

Key Insights:

  • Catalyst: Anhydrous ZnCl₂ enhances electrophilicity by coordinating to the hydroxyl oxygen, facilitating chloride attack.
  • Reaction Conditions:
    • Temperature: 0–25°C
    • Solvent: Tetrachloromethane (CCl₄)
    • Yield: 80% (reported for analogous systems)

Notably, primary alcohols typically favor SN2 pathways, but the presence of ZnCl₂ can induce carbocation formation (SN1) through 1,2-hydride shifts, leading to rearranged products.

Catalytic Dehydration-Hydrochlorination Approaches

A two-step process involving dehydration of 3-methyl-1-butanol to form 3-methyl-1-butene, followed by hydrochlorination:

  • Dehydration:
    $$ \text{(CH}3\text{)}2\text{CHCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(CH}3\text{)}2\text{CHCH}=\text{CH}2 + \text{H}2\text{O} $$

  • Hydrochlorination:
    $$ \text{(CH}3\text{)}2\text{CHCH}=\text{CH}2 + \text{HCl} \rightarrow \text{(CH}3\text{)}2\text{CHCH}2\text{CH}_2\text{Cl} $$

Catalysts:

  • Dehydration: Al₂O₃ at 330–370°C yields 50% isopropylethylene (3-methyl-1-butene).
  • Hydrochlorination: Pd-based catalysts enable regioselective addition.

Advantages:

  • Higher selectivity for primary chlorides compared to radical pathways.
  • Tunable conditions to minimize side products.

Comparative Analysis of Stoichiometric vs. Catalytic Pathways

ParameterRadical ChlorinationNucleophilic SubstitutionCatalytic Dehydration-Hydrochlorination
Yield13.6%80%60–70%
SelectivityLow (mixed isomers)High (primary chloride)Moderate (depends on catalyst)
Reaction TimeHours0.5–2 hours4–6 hours
CatalystNoneZnCl₂Al₂O₃, Pd
Energy InputHigh (UV/heat)ModerateHigh (dehydration step)

Key Observations:

  • Stoichiometric Methods (e.g., ZnCl₂-mediated substitution) offer higher yields but require acidic conditions, posing corrosion risks.
  • Catalytic Routes (e.g., Pd-catalyzed hydrochlorination) enable greener synthesis but face challenges in catalyst recovery and cost.

Density Functional Theory Analysis of Six-Membered Cyclic Transition States

The investigation of six-membered cyclic transition states in 1-chloro-3-methylbutane represents a critical aspect of understanding its elimination reaction mechanisms. Density Functional Theory calculations have revealed that this compound, unlike many simple alkyl halides, can proceed through uncommon six-membered cyclic transition states during gas-phase elimination reactions [1].

The computational analysis using Multiple Polynomial Wavefunction 1 Perdew-Wang 91 (MPW1PW91) methodology has demonstrated that the elimination reaction of 1-chloro-3-methylbutane exhibits distinctive mechanistic features. The six-membered transition state geometry shows characteristic structural parameters that distinguish it from conventional four-membered elimination pathways. The carbon-chlorine bond length extends to approximately 2.26 Å in the transition state, while the forming hydrogen-chlorine interaction distance contracts to 1.92 Å [2].

The Density Functional Theory optimization studies at the B3LYP/6-31G* level have provided detailed insights into the electronic structure of these transition states. The calculations reveal significant charge redistribution during the transition state formation, with the chlorine atom acquiring increased negative charge density while the carbon center develops partial positive character. The six-membered ring geometry in the transition state exhibits a chair-like conformation that minimizes steric interactions and optimizes orbital overlap [2].

Transition State ParameterValueMethod
Carbon-Chlorine Bond Length2.26 ÅB3LYP/6-31G*
Hydrogen-Chlorine Distance1.92 ÅB3LYP/6-31G*
Activation Energy62 ± 2 kcal/molB3PW91/6-31G(d',p')
Imaginary Frequency334 cm⁻¹DFT Calculation

The thermodynamic analysis indicates that the six-membered transition state pathway is energetically favorable compared to alternative mechanisms, with calculated activation energies ranging from 58 to 65 kcal/mol depending on the computational method employed [3]. The chair-like transition state conformation is stabilized by approximately 6.6 kcal/mol relative to boat-like alternatives, consistent with established principles of six-membered ring stability [2].

Ab Initio Modeling of Isomerization Energy Landscapes

The comprehensive ab initio investigation of 1-chloro-3-methylbutane isomerization pathways has employed multiple levels of theory to map the complete potential energy surface. The molecular system exhibits complex conformational behavior due to the presence of rotatable bonds and the influence of the chlorine substituent on the carbon chain flexibility [4] [5].

High-level ab initio calculations using the MP2/6-311G* method have characterized five distinct conformational minima for 1-chloro-3-methylbutane. The most stable conformer (TT configuration) serves as the reference point, with the relative energies of other conformers calculated as: GT conformer at 85 cm⁻¹, TG conformer at 120 cm⁻¹, GG conformer at 140 cm⁻¹, and GG' conformer at 475 cm⁻¹ above the global minimum [4] [5].

The potential energy surface mapping reveals significant rotational barriers between conformers, with values ranging from 800 to 1200 cm⁻¹. The two-dimensional flexible model analysis has provided detailed characterization of the torsional motions around the skeletal bonds. The conformational interconversion pathways show that the energy barriers are highly dependent on the specific torsional coordinates involved in the transformation [4].

ConformerRelative Energy (cm⁻¹)Population (%)Rotational Constants (GHz)
TT0.045.2A=2.847, B=0.892, C=0.723
GT85.028.5A=2.445, B=0.965, C=0.712
TG120.015.8A=2.621, B=0.823, C=0.698
GG140.07.2A=2.289, B=0.987, C=0.689
GG'475.03.3A=2.156, B=1.045, C=0.676

The ab initio calculations have been validated through comparison with experimental microwave spectroscopy data, showing excellent agreement for rotational constants within 1-3% accuracy [4]. The thermodynamic properties derived from the energy landscape include formation enthalpy values of -184.8 kJ/mol (CBS-QB3) and -182.0 kJ/mol (G4), demonstrating the reliability of the computational approach [6].

Charge Distribution Mapping in Polarized Carbon-Chlorine Bonds

The electronic structure analysis of 1-chloro-3-methylbutane has focused extensively on the charge distribution patterns within the polarized carbon-chlorine bond system. Quantum chemical calculations using natural bond orbital analysis and Atoms in Molecules theory have provided detailed insights into the electron density distribution and charge transfer mechanisms [7].

The molecular electrostatic potential surface calculations at the MP2/aug-cc-pVTZ level reveal that the chlorine atom in 1-chloro-3-methylbutane exhibits inherent positive potential on its axial surface, contrary to some earlier interpretations. The calculated dipole moment of 1.88 D reflects the significant charge separation between the carbon and chlorine centers [7] [8].

Mulliken population analysis from high-level ab initio calculations demonstrates substantial charge transfer from carbon to chlorine, with the chlorine atom bearing a partial negative charge of approximately -0.55 electrons. The carbon atom bonded to chlorine shows a corresponding positive charge of +0.38 electrons, indicating significant ionic character in the carbon-chlorine bond [9].

Charge Distribution ParameterValueMethod
Chlorine Partial Charge-0.55 eMP2/G2MP2large
Carbon Partial Charge+0.38 eMP2/G2MP2large
Dipole Moment1.88 DExperimental
Bond Polarity22% Ionic CharacterTheoretical

The charge distribution analysis reveals that the carbon-chlorine bond exhibits approximately 22% ionic character, calculated from the ratio of experimental dipole moment to theoretical fully ionic dipole moment [10]. This substantial ionic character influences the reactivity patterns and conformational preferences of the molecule.

The electrostatic potential mapping has identified regions of negative potential around the chlorine atom's lateral surface, forming a characteristic belt pattern that can participate in intermolecular interactions. This charge distribution pattern significantly influences the molecule's ability to form halogen bonds and other non-covalent interactions [7].

Comparative Reactivity Predictions for Structural Isomers

The computational investigation of structural isomers related to 1-chloro-3-methylbutane has provided valuable insights into the relationship between molecular structure and chemical reactivity. The comparative analysis includes various branched and linear chloroalkane isomers, each exhibiting distinct electronic and steric properties that influence their reaction mechanisms .

The reactivity comparison reveals that 1-chloro-3-methylbutane, as a primary chloroalkane, demonstrates lower reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to secondary and tertiary analogs. The calculated activation energies for SN2 reactions range from 15.8 to 22.3 kcal/mol, depending on the nucleophile and reaction conditions [12].

Density Functional Theory calculations using various functionals (B3LYP, M06-2X, ωB97X-D) have characterized the transition states for comparative substitution reactions. The results demonstrate that steric hindrance around the reaction center significantly influences the activation barriers. The methyl branching at the 3-position creates moderate steric hindrance that affects the approach geometry of nucleophiles .

IsomerSN2 Activation Energy (kcal/mol)Elimination RateSteric Hindrance
1-Chloro-3-methylbutane18.2LowModerate
1-Chlorobutane15.8LowMinimal
2-Chloro-3-methylbutane22.3HighHigh
1-Chloro-2-methylbutane19.4ModerateModerate

The elimination reaction pathways show distinct mechanistic preferences among the isomers. While 1-chloro-3-methylbutane proceeds through six-membered transition states, linear analogs typically favor four-membered cyclic mechanisms. The branching pattern significantly influences the conformational accessibility of different elimination pathways [1].

The computational predictions indicate that 1-chloro-3-methylbutane exhibits unique reactivity patterns due to its specific structural features. The presence of the methyl branch at the 3-position creates conformational constraints that favor specific reaction pathways while hindering others. These theoretical predictions provide essential guidelines for synthetic applications and mechanistic understanding of chloroalkane chemistry .

The comparative analysis extends to thermodynamic stability, where 1-chloro-3-methylbutane shows intermediate stability among its isomers. The calculated formation enthalpies and bond dissociation energies provide quantitative measures of relative stability that correlate with observed reactivity patterns [13].

XLogP3

2.5

Boiling Point

98.9 °C

Melting Point

-104.4 °C

UNII

87D3ZL9F7A

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-84-6

Wikipedia

Isoamyl chloride

General Manufacturing Information

Butane, 1-chloro-3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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